5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine
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Overview
Description
5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group at the 5-position, an ethyl group at the 4-position, and an amino group at the 2-position of the thiazole ring
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, to which this compound belongs, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets in a way that inhibits the growth of various cancerous cell lines .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a broad range of biochemical pathways, leading to the inhibition of various types of cancer cells .
Pharmacokinetics
The compound is known to be a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
It’s known that 2-aminothiazole derivatives can inhibit the growth of various cancerous cell lines .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-1-(tert-butyl)-4-ethylthiazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-4-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine: Contains a phenyl group at the 4-position.
5-Tert-butyl-4-isopropyl-1,3-thiazol-2-amine: Features an isopropyl group at the 4-position.
Uniqueness
5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. The presence of both tert-butyl and ethyl groups imparts distinct steric and electronic properties, influencing its reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
5-tert-butyl-4-ethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-5-6-7(9(2,3)4)12-8(10)11-6/h5H2,1-4H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGIHCBFADLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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